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Compound of Interest

Compound Name: 5-Chloro-6-methoxy-1H-indole

Cat. No.: B1288820

An In-depth Technical Guide to 5-Chloro-6-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and biological relevance of 5-Chloro-6-methoxy-1H-indole, a heterocyclic
compound of significant interest in medicinal chemistry.

Chemical Structure and Identifiers

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative with a chlorine atom at the 5-
position and a methoxy group at the 6-position of the indole ring.[1] This substitution pattern
imparts unique physicochemical and biological properties to the molecule, making it a valuable
intermediate in the synthesis of various biologically active compounds.[2]

Table 1: Chemical Identifiers for 5-Chloro-6-methoxy-1H-indole
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Identifier Value
CAS Number 90721-60-1
Molecular Formula CoHsCINO

Molecular Weight 181.62 g/mol [3]

IUPAC Name 5-chloro-6-methoxy-1H-indole[3]

inChi INChl=1S/C9H8CINO/c1-12-9-5-8-6(2-3-11-8)4-
7(9)10/h2-5,11H,1H3[3]

InChlKey YZOVTIRDGFRPRI-UHFFFAOYSA-N[3]

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)CI[3]

Physicochemical Properties

The compound typically presents as a white to off-white or light yellow crystalline solid.[2] The

presence of the chloro and methoxy groups influences its polarity and reactivity.

Table 2: Physicochemical Data for 5-Chloro-6-methoxy-1H-indole

Property Value
Appearance White to off-white crystalline powder[2]
Melting Point 115-119 °C[2]

Boiling Point (Predicted)

330.7 £ 22.0 °C at 760 mmHg

Purity

> 99.5% (GC)[2]

Synthesis of 5-Chloro-6-methoxy-1H-indole

The synthesis of 5-Chloro-6-methoxy-1H-indole can be challenging due to the need for

regioselective introduction of the substituents. While a specific, detailed protocol for this exact

compound is not readily available in the cited literature, a generalized approach based on the

Fischer indole synthesis is a common method for preparing substituted indoles.[2][4]
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Generalized Experimental Protocol: Fischer Indole
Synthesis

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone

under acidic conditions.[2] For the synthesis of 5-Chloro-6-methoxy-1H-indole, the likely

starting materials would be (4-chloro-3-methoxyphenyl)hydrazine and a suitable carbonyl

compound that can provide the two carbons for the pyrrole ring, followed by cyclization.

Step 1: Formation of the Phenylhydrazone

Dissolve (4-chloro-3-methoxyphenyl)hydrazine hydrochloride in a suitable solvent such as
ethanol or acetic acid.

Add a slight molar excess of an appropriate aldehyde or ketone (e.g., glyoxal or a protected
form).

Stir the mixture at room temperature or with gentle heating to facilitate the formation of the
corresponding phenylhydrazone.

The hydrazone product can be isolated by filtration if it precipitates, or the reaction mixture
can be carried forward to the next step.

Step 2: Indolization (Cyclization)

To the crude or purified hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is often
effective for this transformation.[5] Alternatively, a strong Brgnsted acid like sulfuric acid or a
Lewis acid like zinc chloride can be used.[5]

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal
temperature and reaction time should be determined by monitoring the reaction's progress
using thin-layer chromatography (TLC).

Upon completion, carefully pour the hot reaction mixture onto crushed ice to quench the
reaction.

Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium
bicarbonate solution.
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o Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

e The crude 5-Chloro-6-methoxy-1H-indole can be purified using column chromatography on
silica gel with a suitable eluent system, such as a gradient of hexane and ethyl acetate.

o Further purification can be achieved by recrystallization from an appropriate solvent to yield
the final product.
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General Workflow for Fischer Indole Synthesis

Starting Materials

(4-chloro-3-methoxyphenyl)hydrazine Aldehyde/Ketone

AN
AN
Step 1: )\ﬂQrazone Wion

Reaction in Ethanol/Acetic Acid

Intermediate

Phenylhydrazone

Step 2: Indolization

Acid Catalyst (e.g., PPA)
Heat (80-150 °C)

Work-up & [Purification

Quenching
Neutralization
Extraction

'

Column Chromatography
Recrystallization

Final Broduct

5-Chloro-6-methoxy-1H-indole

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 5-Chloro-6-methoxy-1H-indole via Fischer
indole synthesis.

Spectral Data
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Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural
elucidation of 5-Chloro-6-methoxy-1H-indole. While specific spectral data for this exact
compound is not provided in the search results, the expected chemical shifts can be predicted
based on data for analogous 5-chloro-indole derivatives.[6]

'H NMR Spectroscopy

Table 3: Predicted *H NMR Chemical Shifts for 5-Chloro-6-methoxy-1H-indole

Predicted Chemical Shift

Proton Multiplicity

(3, ppm)
N-H (H1) 8.0-11.0 Broad Singlet
Pyrrole Ring (H2, H3) 6.4-7.3 Doublet or Triplet
Benzene Ring (H4, H7) 7.0-7.6 Singlet or Doublet
Methoxy (OCHs) ~3.9 Singlet

The electron-withdrawing nature of the chlorine at the C5 position and the electron-donating
methoxy group at C6 will influence the precise chemical shifts of the aromatic protons.[6]

3C NMR Spectroscopy

Table 4: Predicted 3C NMR Chemical Shifts for 5-Chloro-6-methoxy-1H-indole

Carbon Predicted Chemical Shift (6, ppm)
Pyrrole Ring (C2, C3) 100 - 125

Bridgehead (C3a, C7a) 128 - 135

Benzene Ring (C4, C5, C6, C7) 110 - 150

Methoxy (OCHs) ~56

The carbon directly attached to the chlorine (C5) is expected to resonate around 125 ppm,
while the carbon attached to the methoxy group (C6) will be further downfield.[6]
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Biological Activity and Applications in Drug
Development

5-Chloro-6-methoxy-1H-indole serves as a crucial building block in medicinal chemistry for
the development of novel therapeutic agents.[2] The indole scaffold itself is a "privileged
structure” found in many biologically active compounds.[7] The addition of the 5-chloro and 6-
methoxy groups can enhance biological activity and modulate pharmacokinetic properties.

Derivatives of 5-chloro-indole have shown promise in various therapeutic areas, particularly in
oncology.

Inhibition of Cancer-Related Signaling Pathways

Recent research has focused on derivatives of 5-chloro-indoles as potent inhibitors of key
signaling pathways implicated in cancer cell proliferation and survival.

o EGFR Inhibition: A series of novel indole-2-carboxamides derived from a 5-chloro-indole
scaffold have been developed as antiproliferative agents that target both wild-type and
mutant forms of the Epidermal Growth Factor Receptor (EGFR).[8] Certain derivatives
demonstrated potent inhibitory activity against EGFR, with 1Cso values comparable to or
better than the reference drug erlotinib.[8]

e PIBK/AKT/mTOR Pathway Modulation: The PI3BK/AKT/mTOR signaling pathway is frequently
dysregulated in various cancers. Indole-based compounds are being investigated for their
ability to modulate this critical pathway. For instance, a 2-chloro-8-methoxy-5-methyl-5H-
indolo[2,3-b]quinoline derivative showed significant cytotoxic effects against colorectal
cancer cells, suggesting its mechanism may involve the PI3BK/AKT/mTOR pathway.[9]

¢ Induction of Apoptosis: Some derivatives of 5-chloro-indole have been shown to induce
apoptosis (programmed cell death) in cancer cells. This is often mediated through the
activation of caspases, such as caspase-3, and the regulation of pro-apoptotic (e.g., Bax)
and anti-apoptotic (e.g., Bcl-2) proteins.[8]
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Role of 5-Chloro-Indole Derivatives in Cancer Signaling
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Caption: 5-Chloro-indole derivatives can inhibit key cancer signaling pathways and induce
apoptosis.

Safety and Handling

5-Chloro-6-methoxy-1H-indole is classified as harmful if swallowed, causes skin irritation,
causes serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety
precautions, including the use of personal protective equipment such as gloves, safety glasses,
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and a lab coat, should be followed when handling this compound. It should be stored in a cool,
dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1288820?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

